molecular formula C14H11ClN4O2S B2684945 N-(6-chlorobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428364-50-4

N-(6-chlorobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2684945
CAS No.: 1428364-50-4
M. Wt: 334.78
InChI Key: KPSFHAHRZLTCLF-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzothiazole derivatives . It has been synthesized and evaluated for its antimicrobial properties . The compound has shown moderate to good inhibition against various bacterial and fungal strains .


Synthesis Analysis

The compound has been synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class . The synthesis involved various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of the compound is in good agreement with elemental and spectral data . The compound has been synthesized in satisfactory yield .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis. For instance, it has been synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class . The reaction involved dissolving the compound and appropriate aromatic acid in phosphorus oxychloride and refluxing for 20 hours .


Physical And Chemical Properties Analysis

The compound has shown significant anti-inflammatory and analgesic activities . The compound has also shown weak COX-1 inhibitory activity .

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including compounds structurally related to N-(6-chlorobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, have been explored for their potential as photosynthetic electron transport inhibitors. These compounds have shown inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron, lenacil, and hexazinone, which target the same pathway. The inhibition of photosynthetic electron transport has implications for developing new herbicides with novel modes of action (Vicentini et al., 2005).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and tested for their antimicrobial activity. Research has demonstrated that some of these compounds exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The non-cytotoxic concentrations at which these compounds display antibacterial activity make them potential candidates for further development as antibacterial agents (Palkar et al., 2017).

Catalysis in Organic Synthesis

The related structures to this compound have been utilized as efficient and homogeneous catalysts in the synthesis of various heterocyclic compounds. These include the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous media, highlighting their potential in facilitating multi-component reactions (MCRs) in green chemistry protocols (Khazaei et al., 2015).

Insecticidal Agents

Compounds bearing the thiazole moiety, similar to this compound, have been synthesized and evaluated as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These studies aim to discover new molecules with potent toxic effects and low environmental impact, contributing to the development of safer insecticides (Soliman et al., 2020).

Future Directions

The compound is a promising template for further drug development . It has shown significant antimicrobial properties and could be further explored for its potential in treating infectious diseases .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c15-8-2-3-10-11(6-8)22-14(17-10)18-12(20)9-7-16-19-4-1-5-21-13(9)19/h2-3,6-7H,1,4-5H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSFHAHRZLTCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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